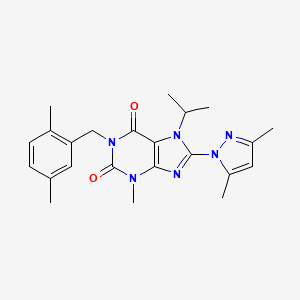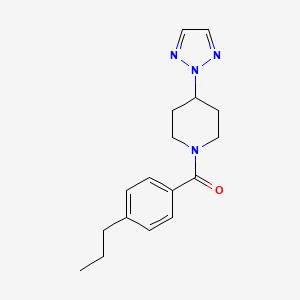
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide, also known as CPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The exact mechanism of action of N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has been shown to reduce inflammation, alleviate pain, and suppress seizures. N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its efficacy in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide is its versatility in laboratory experiments. N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide can be easily synthesized and its purity can be enhanced through recrystallization. Additionally, N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide can be used in a range of assays to investigate its potential applications in various fields. However, one limitation of N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide is its potential toxicity, particularly at high doses. Therefore, caution should be exercised when handling and using N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide in laboratory experiments.
Future Directions
There are several potential future directions for research on N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide. One area of interest is the development of N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide-based chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide and its potential applications in the treatment of neurological disorders such as epilepsy and chronic pain. Finally, N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide could be investigated for its potential use in the development of novel materials, particularly in the field of conducting polymers.
Synthesis Methods
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with thiophene-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acetylation of the intermediate with acetic anhydride. The purity of the compound can be enhanced through recrystallization.
Scientific Research Applications
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has also been investigated for its potential as a chemotherapeutic agent, particularly in the treatment of cancer. Additionally, N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has been studied for its use in the development of novel materials, such as conducting polymers.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-10-5-1-2-6-11(10)14-12(15)8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCJNEWTQHQHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876134.png)
![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876135.png)
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2876137.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2876143.png)





![1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2876152.png)

![2-[(2S)-oxiran-2-yl]-1-benzofuran](/img/structure/B2876157.png)